4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Overview
Description
“4-(4-Bromomethylphenoxy)benzoic acid methyl ester” is a chemical compound with the molecular formula C16H15BrO31. It is commonly known as methyl 4-(4-bromomethylphenoxy)benzoate or MBPB1. The compound belongs to the family of benzoic acid esters and is widely used in scientific experiments due to its various properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(4-Bromomethylphenoxy)benzoic acid methyl ester”. However, it’s worth noting that the synthesis of similar compounds often involves reactions with bromomethyl groups and esterification processes. For a detailed synthesis process, it’s recommended to refer to a specialized chemical synthesis database or literature.Molecular Structure Analysis
The molecular structure of “4-(4-Bromomethylphenoxy)benzoic acid methyl ester” is based on its molecular formula, C16H15BrO31. Unfortunately, I couldn’t find a specific 2D or 3D molecular structure for this compound. For a detailed molecular structure, it’s recommended to use specialized software or databases that can generate these structures based on the molecular formula.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “4-(4-Bromomethylphenoxy)benzoic acid methyl ester”. However, as aScientific Research Applications
Synthesis and Characterization
- Synthesis of Ester Derivatives : Research on the synthesis of aromatic esters, which are structurally related to 4-(4-Bromomethylphenoxy)benzoic acid methyl ester, focuses on developing efficient methodologies for producing esters used in cosmetics, perfumery, and liquid crystal technology. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin illustrates the importance of esterification processes in organic synthesis, highlighting the relevance of such compounds in material science and pharmaceuticals (Zha Hui-fang, 2011).
- Liquid Crystal Materials : Studies on the synthesis of bifunctional poly-monomer materials, such as 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester, showcase the application of esterification and polymerization reactions in developing novel liquid crystal materials. These materials have potential uses in displays and photonic devices, demonstrating the versatile applications of ester derivatives in advanced material science (魏婷 Wei Ting et al., 2012).
Pharmacological Studies
- Pharmacokinetics of Related Compounds : While specific studies on 4-(4-Bromomethylphenoxy)benzoic acid methyl ester's pharmacokinetics are not available, research on related compounds, such as benzoic acid derivatives, provides insight into the absorption, metabolism, and pharmacokinetics of similar esters. These studies are crucial for understanding the potential therapeutic applications and safety profiles of such compounds (Haoran Xu et al., 2020).
properties
IUPAC Name |
methyl 4-[4-(bromomethyl)phenoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUTBVMGWBVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromomethylphenoxy)benzoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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